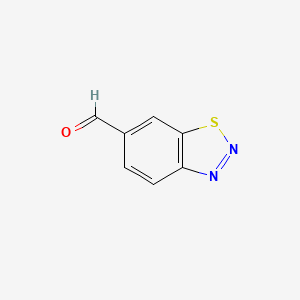![molecular formula C14H21NO2 B13989626 [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol CAS No. 92323-30-3](/img/structure/B13989626.png)
[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol: is a chemical compound with the molecular formula C14H21NO2 It is known for its unique structure, which includes a pyrrolidine ring attached to a phenylmethoxyethyl group and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol typically involves the reaction of pyrrolidine with 2-phenylmethoxyethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methanol group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
Chemistry: In chemistry, [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound is studied for its potential biological activities. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound finds applications in the industrial sector as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- [1-(2-Phenylethyl)pyrrolidin-3-yl]methanol
- [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]ethanol
- [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]amine
Uniqueness: [1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol stands out due to its specific structural features, such as the presence of both a methanol group and a phenylmethoxyethyl group
Properties
CAS No. |
92323-30-3 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
[1-(2-phenylmethoxyethyl)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C14H21NO2/c16-11-14-6-7-15(10-14)8-9-17-12-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 |
InChI Key |
MOAXSRVLHDNZLR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1CO)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


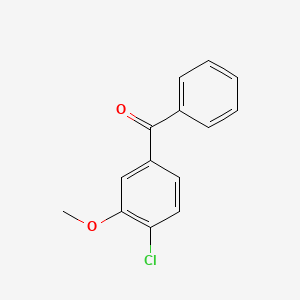
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
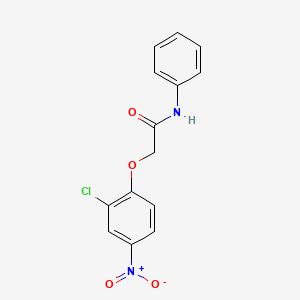
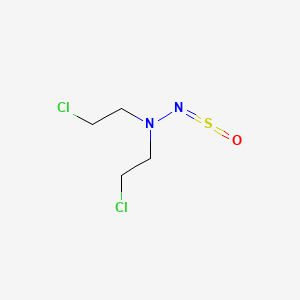
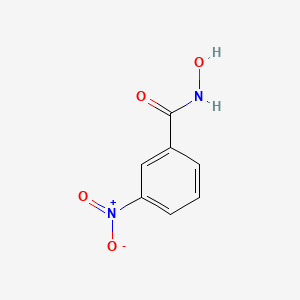
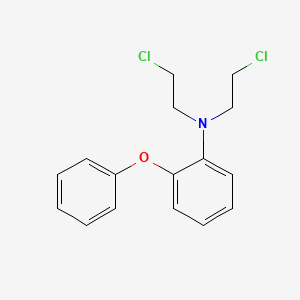
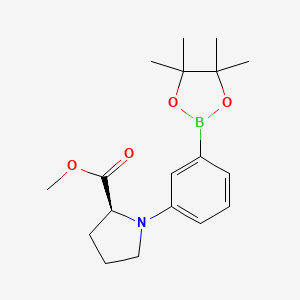
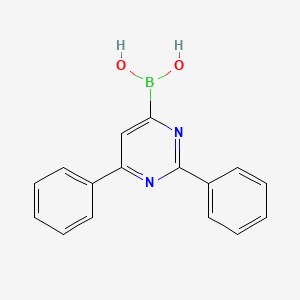


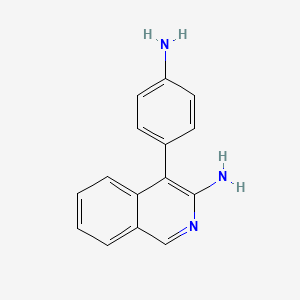

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
